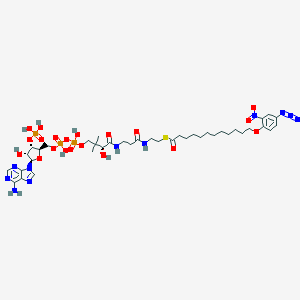

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A (ANPCA-CoA) is a synthetic analog of long-chain acyl-CoA, which has been widely used in scientific research applications. ANPCA-CoA is a powerful tool for studying the mechanism of action, biochemical and physiological effects of long-chain acyl-CoA in various biological systems.

Wirkmechanismus

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A is a structural analog of long-chain acyl-CoA, which can mimic the function of endogenous acyl-CoA in various biological systems. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be incorporated into the acyl-CoA pool and interact with enzymes and proteins that recognize acyl-CoA. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used to probe the function of acyl-CoA-binding proteins, acyl-CoA synthetases, and acyl-CoA dehydrogenases.

Biochemische Und Physiologische Effekte

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can have various biochemical and physiological effects in different biological systems. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can inhibit the activity of long-chain acyl-CoA synthetases, which can reduce the incorporation of fatty acids into triglycerides and phospholipids. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also inhibit the activity of acyl-CoA dehydrogenases, which can impair the oxidation of fatty acids. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also activate the AMP-activated protein kinase (AMPK) pathway, which can stimulate fatty acid oxidation and glucose uptake.

Vorteile Und Einschränkungen Für Laborexperimente

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has several advantages for lab experiments, including its high potency, selectivity, and stability. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used at low concentrations to achieve specific effects on acyl-CoA metabolism. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A is stable under various experimental conditions and can be stored for a long time. However, 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A also has some limitations, such as its potential toxicity and non-specific effects on other cellular processes. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A should be used with caution and appropriate controls in lab experiments.

Zukünftige Richtungen

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has great potential for future research directions, including the development of new drugs for metabolic disorders, the identification of novel acyl-CoA-binding proteins, and the exploration of new signaling pathways. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also be used in combination with other tools, such as proteomics and metabolomics, to obtain a comprehensive understanding of acyl-CoA metabolism in different biological systems.

Synthesemethoden

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be synthesized by a multi-step reaction process starting from commercially available 4'-azido-2'-nitrophenol and dodecanoyl-CoA. The synthesis involves the protection of the hydroxyl group of 4'-azido-2'-nitrophenol, followed by the reaction with dodecanoyl-CoA under appropriate reaction conditions. The final product is purified by column chromatography to obtain pure 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A.

Wissenschaftliche Forschungsanwendungen

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has been widely used in scientific research applications, including studies of lipid metabolism, signal transduction, and protein modification. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used to probe the function of long-chain acyl-CoA in various biological systems, such as mitochondria, peroxisomes, and cytosol. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has been used to study the regulation of fatty acid oxidation, lipid droplet formation, and insulin signaling pathways.

Eigenschaften

CAS-Nummer |

130766-07-3 |

|---|---|

Produktname |

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A |

Molekularformel |

C39H60N11O20P3S |

Molekulargewicht |

1127.9 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-(4-azido-2-nitrophenoxy)dodecanethioate |

InChI |

InChI=1S/C39H60N11O20P3S/c1-39(2,22-67-73(63,64)70-72(61,62)66-21-28-33(69-71(58,59)60)32(53)38(68-28)49-24-46-31-35(40)44-23-45-36(31)49)34(54)37(55)43-16-15-29(51)42-17-19-74-30(52)12-10-8-6-4-3-5-7-9-11-18-65-27-14-13-25(47-48-41)20-26(27)50(56)57/h13-14,20,23-24,28,32-34,38,53-54H,3-12,15-19,21-22H2,1-2H3,(H,42,51)(H,43,55)(H,61,62)(H,63,64)(H2,40,44,45)(H2,58,59,60)/t28-,32-,33-,34+,38-/m1/s1 |

InChI-Schlüssel |

YTTUVWRNKSNZFE-LFZQUHGESA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O |

Andere CAS-Nummern |

130766-07-3 |

Synonyme |

12-(4'-azido-2'-nitrophenoxy)dodecanoyl-coenzyme A AND-CoA CoA, AND- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.